molecular formula C7H5F5O3S B2417560 2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid CAS No. 1801700-81-1

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid

Cat. No.: B2417560
CAS No.: 1801700-81-1
M. Wt: 264.17
InChI Key: KVJDCMSIZPCNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid is a fluorinated benzoic acid derivative with the chemical formula C7H2F5O2S. It was first reported in 1993 by W. H. Thompson and colleagues, who synthesized this compound by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.

Properties

IUPAC Name

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDCMSIZPCNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be synthesized through several methods:

    Reduction and Substitution: The compound can be synthesized by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.

    Formylation and Fluorination: Another method involves reacting 5-formyl-2-nitrobenzoic acid with pentafluorosulfur fluoride.

Chemical Reactions Analysis

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can then be substituted with other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydroxyl or carboxyl groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include tin, hydrochloric acid, and pentafluorosulfur fluoride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

    Medicine: It is being explored for its potential use in pharmaceuticals.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be compared with other similar compounds, such as:

    2-Hydroxybenzoic acid:

    5-Pentafluorosulfanyl-2-nitrobenzoic acid: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its fluorinated structure, which imparts unique chemical and physical properties.

Biological Activity

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid, a compound with the molecular formula C7H5F5O3SC_7H_5F_5O_3S and a molecular weight of 264.17 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

The compound exhibits unique chemical characteristics due to the presence of pentafluoro and sulfanyl groups, which may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H5F5O3S
Molecular Weight264.17 g/mol
InChIInChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In animal models, it exhibited significant reductions in inflammation markers, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways.

Analgesic Effects

Preliminary studies have suggested that derivatives of this compound may possess analgesic properties. A comparative analysis with known analgesics revealed that certain derivatives could provide comparable or enhanced pain relief without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Assessment

In an experimental model using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups. This suggests a promising role in managing inflammation-related conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Reaction conditions are optimized to enhance yield and purity.

Key Synthesis Steps:

  • Starting Material Preparation: Selection of appropriate precursors.
  • Reagent Selection: Use of specialized reagents to facilitate the introduction of functional groups.
  • Purification Techniques: Employing chromatography for purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.